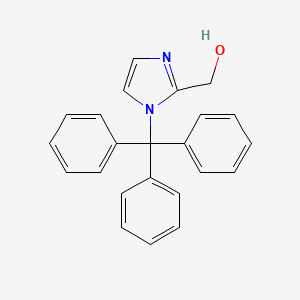

(1-Trityl-1h-imidazol-2-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H20N2O |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(1-tritylimidazol-2-yl)methanol |

InChI |

InChI=1S/C23H20N2O/c26-18-22-24-16-17-25(22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,26H,18H2 |

InChI Key |

YCVURLGFTSUYQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4CO |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Advancements for 1 Trityl 1h Imidazol 2 Yl Methanol

Historical and Contemporary Routes to the Synthesis of (1-Trityl-1H-imidazol-2-yl)methanol

The construction of the this compound scaffold is not a trivial process and relies on a logical sequence of protection, activation, and functionalization. The most established and reliable methods involve building the functionality onto a pre-formed imidazole (B134444) ring.

Multi-Step Syntheses from Imidazole Precursors and Formylation Approaches

The cornerstone of modern synthesis for this compound involves a three-step sequence starting from imidazole. This pathway begins with the protection of the N1-position, which serves to increase solubility in organic solvents and to direct subsequent functionalization to the C2-position.

The critical step is the regioselective formylation at the C2-position. This is accomplished via a deprotonation-formylation sequence. The N-tritylated imidazole is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), to selectively abstract the acidic proton at the C2 position, generating a highly reactive 2-lithio-1-tritylimidazole intermediate. This intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to install the aldehyde group, yielding 1-Trityl-1H-imidazole-2-carbaldehyde.

A significant contemporary advancement in this area is the use of flow chemistry. This technology allows for the rapid and efficient generation of the often-unstable 2-lithio-1-(triphenylmethyl)imidazole intermediate at ambient temperatures, followed immediately by its reaction with electrophiles. ugm.ac.idresearchgate.net This approach offers improved control, safety, and scalability over traditional batch processing, achieving high yields in very short reaction times. ugm.ac.id

Table 1: Formylation of 1-Trityl-1H-imidazole

| Reactant | Reagents | Conditions | Product | Yield | Reference(s) |

|---|

Direct Functionalization and C-H Activation Strategies for Imidazole Derivatization

Direct C-H activation is a powerful and modern strategy in organic synthesis that aims to form carbon-carbon or carbon-heteroatom bonds by directly functionalizing an otherwise inert C-H bond, thus avoiding the need for pre-functionalized substrates. While transition-metal-catalyzed C-H functionalization of imidazoles has been developed for applications like arylation and alkenylation, specific methodologies for the direct C-H hydroxymethylation of 1-tritylimidazole to form this compound are not yet well-established in the literature. Current reliable synthetic routes continue to depend on the more traditional, stepwise approach of building functionality onto the imidazole ring via discrete formylation and reduction steps.

Methodologies for the Introduction of the Trityl Group at the N1-Imidazole Position

The introduction of the trityl (triphenylmethyl) group at the N1 position of the imidazole ring is the crucial first step in the synthesis. This is typically achieved through a nucleophilic substitution reaction between imidazole and trityl chloride (TrCl). The reaction requires a base to neutralize the hydrochloric acid formed as a byproduct. Common bases include triethylamine (B128534) in solvents like pyridine (B92270) and DMF, or stronger bases like sodium hydride (NaH) in an aprotic polar solvent such as DMF. The use of sodium hydride first generates the imidazolide (B1226674) anion, which then acts as a potent nucleophile towards trityl chloride.

Table 2: N-Tritylation of Imidazole

| Reactant | Reagents | Solvent | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| Imidazole | Trityl chloride, Sodium hydride | DMF | Room Temperature, 18 h | 83% | |

| 1H-Imidazole-4-carboxylic acid | Trityl chloride, Pyridine | DMF | Overnight | 95% | chemguide.co.uk |

| Imidazole-4-carboxylic acid ethyl ester | Trityl chloride, Triethylamine | - | - | - |

Chemoselective Strategies for the Formation of the 2-Hydroxymethyl Moiety

Once the 2-formyl group is in place, the final step is its selective reduction to the primary alcohol. This transformation must be chemoselective, reducing the aldehyde without affecting the imidazole ring or the trityl protecting group.

Carbonyl Reductions and Grignard/Organolithium Reagent Applications

The most direct and widely used method for converting 1-Trityl-1H-imidazole-2-carbaldehyde to this compound is through reduction with a metal hydride reagent. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent ideally suited for this purpose. ugm.ac.id It readily reduces aldehydes to primary alcohols in protic solvents like methanol (B129727) or ethanol (B145695) at room temperature, with the reaction being both high-yielding and easy to perform. ugm.ac.id The reaction proceeds via the nucleophilic addition of a hydride ion from the BH₄⁻ species to the electrophilic carbonyl carbon.

The application of organolithium reagents is primarily in the preceding formylation step, where they act as strong bases to deprotonate the C2 position. While it is theoretically possible to react the 2-lithio-1-tritylimidazole intermediate directly with formaldehyde (B43269) to form the hydroxymethyl group in a single step, the more controlled and commonly reported route involves the two-step sequence of formylation with DMF followed by reduction.

Table 3: Reduction of 1-Trityl-1H-imidazole-2-carbaldehyde

| Reactant | Reagent | Solvent | Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| 1-Trityl-1H-imidazole-2-carbaldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Room Temperature | This compound | ugm.ac.id |

Palladium-Catalyzed Coupling Reactions for Hydroxymethyl Group Installation

Palladium-catalyzed cross-coupling reactions are a pillar of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. These reactions typically involve coupling an organohalide with an organometallic reagent. In the context of synthesizing this compound, this could theoretically involve the coupling of a 2-halo-1-tritylimidazole with a suitable hydroxymethylating agent. However, despite the versatility of palladium catalysis, this specific application for installing a hydroxymethyl group at the C2-position of imidazole is not a commonly reported or established method. Synthetic chemists overwhelmingly favor the more robust and predictable pathway involving C2-lithiation, formylation, and subsequent reduction.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound Synthesis

The yield and selectivity in the synthesis of substituted imidazoles are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the catalytic system employed.

The selection of a suitable solvent is critical as it can influence reactant solubility, reaction rate, and in some cases, the product distribution. For the synthesis of imidazole derivatives, a wide range of solvents have been investigated. In the context of producing this compound, the polarity of the solvent would be a key consideration, given the trityl group's bulky and nonpolar nature, alongside the polar imidazole and methanol functionalities.

Recent studies on the synthesis of highly substituted imidazoles have explored the use of bio-based solvents like ethyl lactate (B86563). tandfonline.com This solvent is not only derived from renewable resources but is also biodegradable and non-corrosive. tandfonline.com The optimization of the reaction between benzil, an aldehyde, and ammonium (B1175870) acetate (B1210297) in ethyl lactate showed that temperature plays a crucial role, with higher temperatures generally leading to shorter reaction times. tandfonline.com For instance, a study on the Debus-Japp-Radziszewski reaction demonstrated that increasing the temperature can significantly impact the reaction's efficiency. tandfonline.com

Deep eutectic solvents (DESs) have also emerged as promising green reaction media. researchgate.net A ternary DES composed of dimethyl urea, SnCl₂, and HCl has been successfully used as both a solvent and a catalyst for the synthesis of tri- and tetra-substituted imidazoles, offering good to excellent yields under mild conditions (60°C). researchgate.net The use of such a system could be advantageous for the synthesis of this compound, potentially leading to high purity products with a simplified work-up procedure. researchgate.net

Below is a data table summarizing the impact of different solvents and temperatures on imidazole synthesis, which can be extrapolated for the synthesis of this compound.

| Solvent System | Temperature (°C) | Key Findings | Reference |

| Ethyl Lactate | Varied | Effective bio-based solvent, catalyst-free, simple product isolation. | tandfonline.com |

| Ternary Deep Eutectic Solvent | 60 | Acts as both solvent and catalyst, mild conditions, high yields. | researchgate.net |

| Ethanol | Reflux | Common solvent for glutamic acid-catalyzed synthesis. | researchgate.netresearchgate.net |

| Solvent-free | 160 | High temperature, good to excellent yields with lactic acid as promoter. | rsc.orgresearchgate.net |

Catalyst selection is a cornerstone of optimizing the synthesis of imidazole derivatives. A variety of catalysts, including Lewis acids, solid-supported catalysts, and organocatalysts, have been developed to enhance reaction rates and selectivity.

For multicomponent reactions (MCRs) leading to substituted imidazoles, fluoroboric acid-derived catalyst systems have shown significant potential. rsc.orgrsc.org For example, HBF₄–SiO₂ has been identified as a highly effective and recyclable catalyst for both three-component and four-component reactions to produce tri- and tetrasubstituted imidazoles. rsc.orgrsc.org The catalytic potency of different metal tetrafluoroborates has also been investigated, with Zn(BF₄)₂ showing high efficiency. rsc.orgrsc.org

The use of heterogeneous catalysts is particularly appealing from a green chemistry perspective due to their ease of separation and recyclability. ZSM-11 zeolite has been demonstrated as a reusable and highly active catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. nih.gov Similarly, magnetic nanoparticles, such as Fe₃O₄-MNPs, have been employed as reusable catalysts, offering an efficient and environmentally friendly pathway to imidazole derivatives. researchgate.netresearchgate.net

Ligand design plays a crucial role in the efficiency of metal-catalyzed reactions. For imidazole synthesis, N-heterocyclic carbenes (NHCs) have been used as ligands to improve catalytic activity. rsc.org The design of bidentate and tridentate imidazole-based ligands derived from α-amino acids has also been explored for asymmetric catalysis, which could be relevant for synthesizing chiral derivatives of this compound. nih.gov

The following table provides a comparison of different catalytic systems used in the synthesis of substituted imidazoles.

| Catalyst | Key Features | Advantages | Reference |

| HBF₄–SiO₂ | Solid-supported acid catalyst | High efficiency, recyclable. | rsc.orgrsc.org |

| ZSM-11 Zeolite | Heterogeneous catalyst | Reusable, high catalytic activity, solvent-free conditions. | nih.gov |

| Fe₃O₄-MNPs | Magnetic nanoparticle catalyst | Reusable, environmentally friendly. | researchgate.netresearchgate.net |

| Glutamic Acid | Organocatalyst | Efficient, uses ethanol as a solvent. | researchgate.netresearchgate.net |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally benign processes. These principles focus on reducing waste, using safer chemicals, and improving energy efficiency. scispace.com

Atom economy is a key principle of green chemistry that aims to maximize the incorporation of reactant atoms into the final product. scispace.com Multicomponent reactions (MCRs), which are commonly used for the synthesis of substituted imidazoles, are inherently atom-economical as they combine three or more reactants in a single step to form a complex product. researchgate.netias.ac.in The synthesis of this compound, likely proceeding through a similar MCR pathway, would benefit from this inherent efficiency.

Maximizing reaction efficiency also involves minimizing the use of protecting groups. acs.org The trityl group in this compound itself is often used as a protecting group for the imidazole nitrogen. While necessary for directing the regioselectivity of certain reactions, its eventual removal would generate waste. Therefore, synthetic strategies that avoid the need for protection and deprotection steps are preferable from a green chemistry standpoint.

The use of sustainable solvents is a cornerstone of green chemistry. As mentioned previously, solvents like ethyl lactate, water, and deep eutectic solvents are excellent alternatives to traditional volatile organic compounds. tandfonline.comresearchgate.netresearchgate.netresearchgate.net Catalyst-free approaches in green solvents like ethyl lactate further enhance the sustainability of the synthesis. tandfonline.com

The table below highlights some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Approach | Example | Benefit | Reference |

| Sustainable Solvents | Ethyl Lactate, Deep Eutectic Solvents | Biodegradable, non-corrosive, derived from renewable resources. | tandfonline.comresearchgate.net |

| Reusable Catalysts | ZSM-11 Zeolite, Fe₃O₄-MNPs | Easy separation, reduced waste, cost-effective. | nih.govresearchgate.net |

| Catalyst-Free Reactions | Synthesis in Ethyl Lactate | Eliminates catalyst-related cost and waste. | tandfonline.com |

| Multicomponent Reactions | One-pot synthesis of imidazoles | High atom economy, reduced number of synthetic steps. | researchgate.netias.ac.in |

Chemical Reactivity, Transformation Pathways, and Derivatization Strategies of 1 Trityl 1h Imidazol 2 Yl Methanol

Reactivity of the Primary Hydroxyl Group in (1-Trityl-1h-imidazol-2-yl)methanol

The primary hydroxyl group is a key site for functionalization, enabling a variety of derivatization strategies. Its reactivity is comparable to other primary alcohols, although it can be influenced by the adjacent imidazole (B134444) ring and the sterically demanding trityl group.

Esterification, Etherification, and Amidation Reactions

The primary alcohol functionality of this compound readily undergoes reactions typical of alcohols, including esterification, etherification, and amidation, to yield a variety of derivatives.

Esterification: The hydroxyl group can be converted to an ester through reaction with acyl chlorides or carboxylic anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. researchgate.netyoutube.commasterorganicchemistry.comlibretexts.org For instance, the reaction with an acyl chloride, such as benzoyl chloride, in a suitable solvent like chloroform (B151607) with triethylamine, would yield the corresponding benzoate (B1203000) ester. researchgate.net The general mechanism involves the nucleophilic attack of the alcohol onto the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. libretexts.org

Etherification: The synthesis of ethers from this compound can be achieved through several established methods. The Williamson ether synthesis, a classic method for forming ethers, involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.orglibretexts.org This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an SN2 reaction to form the ether. wikipedia.orgmasterorganicchemistry.comyoutube.com

Alternatively, the Mitsunobu reaction provides a milder method for etherification, particularly for the formation of ethers from less reactive alkyl halides. wikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by another alcohol or a phenol. wikipedia.orgorganic-chemistry.org The reaction proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the primary alcohol of the title compound. nih.gov

A study on the etherification of benzyl alcohols catalyzed by iron(II/III) chloride in a green solvent demonstrates the feasibility of such transformations on similar aromatic alcohol systems. nih.gov

Amidation: While direct amidation of alcohols is less common, it can be achieved through oxidative methods. For instance, a copper/nitroxyl-catalyzed aerobic oxidative coupling of alcohols and amines can produce amides. This method has been shown to be effective for alcohols bearing β-heteroaromatic rings, such as imidazole. libretexts.org

Oxidation to Aldehydes and Carboxylic Acids: Mechanistic Investigations

The primary hydroxyl group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: A common and mild method for the oxidation of primary alcohols to aldehydes is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl). wikipedia.orgmasterorganicchemistry.comtezu.ernet.in The mechanism of TEMPO-mediated oxidation involves the in-situ generation of the active oxidant, the oxoammonium ion, which then oxidizes the alcohol to the aldehyde while being reduced to the hydroxylamine. The co-oxidant regenerates the TEMPO catalyst, allowing it to be used in catalytic amounts. This method is known for its high selectivity for primary alcohols and tolerance of other functional groups. wikipedia.org

Oxidation to Carboxylic Acids: Further oxidation of the initially formed aldehyde to a carboxylic acid can also be achieved using TEMPO-based systems. In the presence of water, the aldehyde can form a hydrate, which is then further oxidized by the oxoammonium salt to the carboxylic acid. Alternatively, stronger oxidizing agents or modified conditions can directly convert the primary alcohol to the carboxylic acid.

| Reactant | Reagent(s) | Product | Notes |

| This compound | Acyl chloride, Pyridine | (1-Trityl-1h-imidazol-2-yl)methyl ester | Standard esterification. |

| This compound | 1. NaH, 2. Alkyl halide | (1-Trityl-1h-imidazol-2-yl)methyl ether | Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.com |

| This compound | PPh₃, DEAD, R-OH | (1-Trityl-1h-imidazol-2-yl)methyl ether | Mitsunobu etherification. wikipedia.orgorganic-chemistry.org |

| This compound | TEMPO, NaOCl | 1-Trityl-1H-imidazole-2-carbaldehyde | Selective oxidation to aldehyde. wikipedia.orgmasterorganicchemistry.com |

| This compound | TEMPO, NaOCl, H₂O | 1-Trityl-1H-imidazole-2-carboxylic acid | Oxidation to carboxylic acid. |

Halogenation and Subsequent Nucleophilic Substitution Reactions

The conversion of the hydroxyl group to a halide opens up pathways for a wide range of nucleophilic substitution reactions.

Halogenation: The primary alcohol can be converted to the corresponding alkyl halide using standard halogenating agents. For example, thionyl chloride (SOCl₂) or oxalyl chloride can be used to synthesize the corresponding chloride. libretexts.org The reaction with phosphorus tribromide (PBr₃) would yield the bromide. These reactions typically proceed via the formation of a good leaving group (e.g., a chlorosulfite), which is then displaced by the halide ion.

Nucleophilic Substitution: The resulting 2-(halomethyl)-1-trityl-1H-imidazole is an excellent substrate for SN2 reactions. A variety of nucleophiles, such as cyanide, azide, thiols, and amines, can displace the halide to introduce new functional groups at the 2-position. For instance, reaction with sodium cyanide would yield the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. A computational study on the nucleophilic substitution reaction of imidazole with 2-bromo-1-arylethanone derivatives provides insights into the reactivity of similar systems. dergipark.org.tr

Conversion to Activated Esters and Ethers for Further Coupling

To enhance the reactivity of the hydroxyl group for coupling reactions, it can be converted into an activated ester or ether.

Activated Esters: A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate (OTs) or a mesylate (OMs). youtube.commasterorganicchemistry.com This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. youtube.commasterorganicchemistry.com These sulfonate esters are excellent leaving groups, making the corresponding 2-(sulfonyloxymethyl)-1-trityl-1H-imidazole highly susceptible to nucleophilic attack. This allows for facile displacement by a wide range of nucleophiles, including those that are too weak to react with the corresponding halide. The conversion of alcohols to thiols can proceed via tosylate intermediates. researchgate.net

Reactivity and Functionalization of the Imidazole Core in this compound

The imidazole ring in this compound is an aromatic heterocycle and, as such, can undergo electrophilic aromatic substitution, although the substitution pattern is influenced by the existing substituents.

Electrophilic Aromatic Substitution Studies on the Imidazole Ring (where applicable)

The imidazole ring is generally considered to be electron-rich and thus reactive towards electrophiles. However, the bulky trityl group at the N-1 position and the hydroxymethyl group at the C-2 position significantly influence the regioselectivity of electrophilic aromatic substitution reactions.

The trityl group, being large, can sterically hinder attack at the adjacent C-5 position. The hydroxymethyl group at C-2 is an ortho, para-directing group in benzene (B151609) systems, but its effect on the imidazole ring is more complex. Theoretical studies and experimental evidence for related imidazoles suggest that electrophilic substitution on the imidazole ring is sensitive to the nature and position of substituents. khanacademy.org

A notable example of electrophilic substitution on a related compound is the nitration of 1-trityl-1H-imidazole. Treatment with nitrating agents like nitric acid in sulfuric acid leads to the formation of 4-nitro-1-trityl-1H-imidazole. This suggests that the C-4 and C-5 positions are the most likely sites for electrophilic attack, with the specific outcome depending on the reaction conditions and the nature of the electrophile. Friedel-Crafts reactions, which are classic examples of electrophilic aromatic substitution, are also conceivable on the imidazole ring, although the Lewis acidic conditions might lead to complications with the nitrogen atoms. wikipedia.orgnih.govnih.govyoutube.com

| Reaction Type | Reagent(s) | Potential Product(s) | Notes |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-(1-trityl-1h-imidazol-2-yl)methanol and/or 5-Nitro-(1-trityl-1h-imidazol-2-yl)methanol | Based on nitration of 1-trityl-1H-imidazole. |

| Halogenation | e.g., NBS | 4-Bromo-(1-trityl-1h-imidazol-2-yl)methanol and/or 5-Bromo-(1-trityl-1h-imidazol-2-yl)methanol | N-Bromosuccinimide (NBS) is a common reagent for electrophilic bromination. |

| Sulfonation | H₂SO₄, SO₃ | This compound-4-sulfonic acid and/or this compound-5-sulfonic acid | Requires forcing conditions. |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid | Potentially complex mixture due to reaction at N and C | Lewis acid can coordinate with imidazole nitrogens. wikipedia.orgnih.govnih.gov |

Nucleophilic Additions and Ring-Opening Pathways

The hydroxymethyl group at the C2 position is a primary site for functionalization via nucleophilic substitution reactions. Direct displacement of the hydroxyl group is unfavorable due to its poor leaving group ability. However, under acidic conditions, protonation of the alcohol facilitates the elimination of a water molecule, generating a resonance-stabilized carbocation. This intermediate is susceptible to attack by a wide range of nucleophiles. This transformation is analogous to the Brønsted acid-catalyzed nucleophilic substitution of indol-2-yl diaryl methanols, which also proceed through reactive cationic intermediates. rsc.org The stability of the carbocation is enhanced by delocalization of the positive charge into the imidazole ring.

Key transformations involving the hydroxymethyl group include:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base.

Etherification: Conversion to ethers using alkyl halides under Williamson ether synthesis conditions, typically after deprotonation of the alcohol with a base like sodium hydride.

Halogenation: Treatment with halogenating agents such as thionyl chloride or phosphorus tribromide to replace the hydroxyl group with a halogen, thereby activating the position for further nucleophilic displacement.

Ring-opening pathways for the imidazole core of this compound are not commonly observed under typical synthetic conditions due to the aromatic stability of the imidazole ring. Such transformations would require harsh conditions that would likely cleave the trityl group first.

Deprotonation and Anion Chemistry of the N3-Imidazole Position

The imidazole ring of this compound possesses two distinct nitrogen atoms. The N1-position is protected by the bulky trityl group, while the N3-position features a pyridine-type nitrogen with a lone pair of electrons in an sp²-hybridized orbital. This N3-position is both basic and nucleophilic, making it a key site for electrophilic attack. thieme-connect.de

The N3-nitrogen can be readily protonated by acids or alkylated by electrophiles such as alkyl halides. This reactivity allows for the synthesis of N3-substituted imidazolium (B1220033) salts, which are of interest as ionic liquids and precursors to N-heterocyclic carbenes. While direct deprotonation at N3 is not a common strategy due to the presence of the acidic N1-proton in the parent imidazole, in the N1-protected compound, the N3 atom is the primary site of basicity. Reaction with a strong, non-nucleophilic base could, in principle, generate an anionic species, though this is less common than direct electrophilic attack at N3. The steric bulk of the N1-trityl group may influence the accessibility of the N3 position to incoming electrophiles.

| Reagent | Condition | Product Type |

| Alkyl Halide (e.g., CH₃I) | Aprotic Solvent (e.g., ACN) | N3-Alkyl Imidazolium Salt |

| Strong Acid (e.g., HBF₄) | Inert Solvent | N3-Protonated Imidazolium Salt |

Selective Cleavage and Transformations of the Trityl Protecting Group

The trityl (triphenylmethyl, Tr) group is a widely used protecting group for nitrogen atoms in heterocycles due to its steric bulk and its lability under specific, often acidic, conditions. Its removal from the imidazole ring is a critical step in many synthetic sequences.

The most common method for the removal of the N-trityl group is through acid-catalyzed hydrolysis. The reaction proceeds via an S_N1-type mechanism. The process is initiated by protonation, likely at the N3-nitrogen, which increases the positive charge on the ring and weakens the C-N bond at the N1 position. Cleavage of this bond releases the highly stable trityl carbocation (Ph₃C⁺), which is stabilized by resonance across the three phenyl rings. The resulting deprotected imidazole can then be isolated. The reaction is typically rapid and efficient.

The stability of the trityl cation means that relatively mild acidic conditions are sufficient for deprotection. A variety of acids can be employed, often in protic solvents like ethanol (B145695) or in a mixture of a chlorinated solvent and an alcohol.

| Reagent | Solvent | Temperature | Reference |

| Formic Acid (97%) | None, then Dioxane | Cold to RT | nih.gov |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | organic-chemistry.org |

| HCl / Toluene | Phase-Transfer Catalyst (TBAB) | Ambient | ua.es |

While acidic cleavage is most common, alternative methods have been developed, particularly for substrates sensitive to acid. Reductive cleavage offers a mild and selective alternative. For instance, the N-trityl group can be efficiently removed from N-trityl protected tetrazoles using indium metal in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF). ua.esthieme.de This method is effective and tolerates other functional groups, such as carbonyls. ua.es Given the similarity in the N-Tr bond, this method is applicable to N-trityl imidazoles.

| Reagent | Solvent | Condition | Outcome | Reference |

| Indium metal | MeOH/THF | Reflux | Selective N-detritylation | thieme.de |

Conversely, specific oxidative cleavage strategies for the N-trityl group on imidazoles are less common in the literature. While strong oxidizing agents would degrade the molecule, milder oxidative cleavage, for instance using π-acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), has been reported for other types of protecting groups and could potentially be adapted. researchgate.net

The specific conditions required for trityl group cleavage make it a valuable component in orthogonal protection strategies, where multiple protecting groups must be removed selectively in a specific sequence. The N-trityl group is stable to basic conditions used to remove groups like Fmoc (9-fluorenylmethoxycarbonyl) and to some nucleophilic reagents. It is, however, significantly more acid-labile than groups like Boc (tert-butyloxycarbonyl). This differential stability allows for the selective deprotection of the trityl group in the presence of other acid- or base-labile groups.

| Protecting Group | Cleavage Condition | Stability of Trityl Group |

| Trityl (Tr) | Mild Acid (e.g., 1% TFA, Formic Acid) | - |

| Boc | Strong Acid (e.g., >25% TFA) | Labile |

| Fmoc | Base (e.g., Piperidine) | Stable |

| TBDMS | Fluoride Source (e.g., TBAF) or Acid | Stable (to mild acid) |

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are powerful tools for rapidly building molecular complexity from three or more starting materials in a single step. For this compound to participate in common isocyanide-based MCRs like the Ugi or Passerini reactions, the primary alcohol must first be converted to a carbonyl group. Mild oxidation of the hydroxymethyl moiety to the corresponding aldehyde, (1-Trityl-1h-imidazol-2-yl)carbaldehyde, furnishes a suitable substrate for these transformations.

The resulting 2-formyl-1-trityl-imidazole can then be combined with an amine (or ammonia), an isocyanide, and a carboxylic acid in an Ugi four-component reaction (U-4CR). This would generate a complex, peptide-like scaffold bearing the protected imidazole moiety at the α-position. Similarly, it can participate in a Passerini three-component reaction (P-3CR) with an isocyanide and a carboxylic acid. organic-chemistry.org Some modern protocols even allow for the direct use of alcohols in Passerini-type reactions through in situ catalytic aerobic oxidation. organic-chemistry.org These MCRs provide a highly efficient route to diverse libraries of complex imidazole derivatives.

| MCR Type | Components for a Hypothetical Reaction | Resulting Scaffold |

| Ugi (U-4CR) | (1-Trityl-1h-imidazol-2-yl)carbaldehyde, Benzylamine, Acetic Acid, tert-Butyl isocyanide | α-Acylamino-N-tert-butyl-N-benzyl-(1-trityl-1H-imidazol-2-yl)acetamide |

| Passerini (P-3CR) | (1-Trityl-1h-imidazol-2-yl)carbaldehyde, Acetic Acid, tert-Butyl isocyanide | 1-(tert-Butylcarbamoyl)-1-(1-trityl-1H-imidazol-2-yl)methyl acetate (B1210297) |

Research on Stereoselective Transformations of this compound Remains Undisclosed

Extensive investigation into the chemical literature and research databases has revealed a significant gap in the publicly available information regarding the stereoselective transformations and chiral derivatization of the specific compound, this compound. Despite its potential as a chiral building block, detailed studies outlining its use in asymmetric synthesis, whether as a chiral auxiliary, a precursor for chiral ligands, or a substrate in enantioselective reactions, are not documented in accessible scientific literature.

The field of asymmetric synthesis heavily relies on the development and application of chiral molecules to control the stereochemical outcome of chemical reactions. Chiral alcohols and their derivatives are frequently employed as powerful tools in this domain. Generally, the strategies to achieve stereoselectivity include the use of chiral catalysts, the covalent attachment of a chiral auxiliary to a prochiral substrate to direct subsequent reactions, and the kinetic resolution of racemic mixtures.

While the broader class of imidazole-containing compounds has been explored in the context of chiral applications, such as in the formation of N-heterocyclic carbene (NHC) ligands for asymmetric catalysis, specific research detailing these transformations for this compound is absent. The bulky trityl protecting group on the imidazole nitrogen, combined with the hydroxyl functionality at the 2-position, presents a unique structural motif that could potentially influence the stereochemical course of reactions. However, without experimental data, any discussion on its efficacy in stereoselective transformations remains speculative.

Similarly, there is no available research on the chiral derivatization of this compound. This would typically involve reacting the racemic alcohol with a chiral resolving agent to form diastereomers that can be separated, or converting the alcohol into a chiral derivative that can then be used in subsequent synthetic steps. The absence of such studies prevents a detailed analysis of its potential in the synthesis of enantiomerically pure compounds.

Theoretical and Computational Chemistry Studies of 1 Trityl 1h Imidazol 2 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Properties

No published data is available.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels

No published data is available.

Charge Distribution, Electrostatic Potential Maps, and Reactivity Descriptors

No published data is available.

Spectroscopic Property Predictions (e.g., vibrational modes, electronic transitions)

No published data is available.

Conformational Analysis and Potential Energy Surface Mapping

No published data is available.

Rotational Barriers of the Trityl and Methanol (B129727) Moieties

No published data is available.

Intramolecular Interactions and Hydrogen Bonding Contributions

No published data is available.

Tautomerism and Proton Transfer Dynamics within the Imidazole (B134444) System

The imidazole ring of (1-Trityl-1h-imidazol-2-yl)methanol is susceptible to tautomerism, a phenomenon involving the migration of a proton. In the case of N-unsubstituted imidazoles, prototropic tautomerism leads to an equilibrium between two or more structural isomers. beilstein-journals.org While the N1 position of the imidazole in the title compound is blocked by a bulky trityl group, which prevents simple N1-H to N3-H tautomerism, other forms of tautomerism, such as those involving the hydroxymethyl group, can be computationally investigated.

Theoretical studies on related imidazole systems, such as benzimidazole, have shown that prototropic tautomerism can be slowed down or even blocked in certain solvents and in the solid state. beilstein-journals.org For this compound, computational models can be employed to explore the potential for proton transfer from the hydroxyl group of the methanol substituent to the N3 atom of the imidazole ring. This would result in a zwitterionic tautomer. The relative energies of the canonical form and the zwitterionic tautomer can be calculated using quantum chemical methods to determine their relative populations at equilibrium.

The dynamics of such a proton transfer can be elucidated by mapping the potential energy surface along the proton transfer coordinate. This would involve calculating the energy of the system as the O-H bond is stretched and the N-H bond is formed. The transition state for this process can be located, and its energy provides the activation barrier for the proton transfer. Studies on similar systems, like barbituric acid, have utilized density functional theory (BFT) to investigate intermolecular proton transfer and the roles of keto-enol and lactam-lactim tautomerism. echemcom.com

Furthermore, the influence of explicit solvent molecules in mediating the proton transfer can be modeled. For instance, a water or methanol molecule could act as a proton shuttle, lowering the activation energy for the transfer. researchgate.net Computational studies on benzimidazolone and benzimidazolthione have shown that polar protic solvents can significantly lower the activation energy barrier for proton transfer. researchgate.net

Reaction Mechanism Elucidation and Transition State Identification Using Computational Models

Computational Modeling of Synthetic Pathway Intermediates and Transition States

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions involved in the synthesis of this compound. A plausible synthetic route involves the reaction of a trityl-protected imidazole with a suitable source for the hydroxymethyl group. For instance, the reaction of 1-tritylimidazole with formaldehyde (B43269) or a protected equivalent would be a likely pathway.

Using computational methods, the geometries and energies of the reactants, products, and all conceivable intermediates and transition states along the reaction coordinate can be calculated. For example, the initial nucleophilic attack of the C2-anion of 1-tritylimidazole on formaldehyde would proceed through a specific transition state. The structure of this transition state, including the forming C-C bond and the breaking C=O bond, can be optimized using quantum chemical calculations. The calculated activation energy for this step would provide insight into the reaction kinetics.

Subsequent steps, such as the protonation of the resulting alkoxide to yield the final methanol product, can also be modeled. The role of the solvent in stabilizing charged intermediates and transition states can be incorporated into these models using either implicit continuum solvation models or by including explicit solvent molecules in the calculation.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Chemical Transformations

Computational models are instrumental in predicting the reactivity and selectivity of chemical transformations involving this compound. The electronic properties of the molecule, such as the atomic charges and frontier molecular orbitals (HOMO and LUMO), can be calculated to identify the most reactive sites. For instance, the distribution of electrostatic potential can indicate the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack.

In reactions involving the imidazole ring, the presence of the bulky trityl group at the N1 position and the hydroxymethyl group at the C2 position will significantly influence the regioselectivity of further functionalization. ontosight.ai For example, in an electrophilic aromatic substitution reaction on the imidazole ring, computational models can predict whether the substitution will occur preferentially at the C4 or C5 position by comparing the activation energies for the two possible pathways.

Stereoselectivity, particularly if chiral reagents or catalysts are involved, can also be predicted. By modeling the transition states for the formation of different stereoisomers, the diastereomeric or enantiomeric excess can be estimated from the calculated energy differences.

Solvent Effects on the Molecular Structure and Reactivity of this compound

The molecular structure and reactivity of this compound can be significantly influenced by the solvent environment. Computational chemistry provides methods to model these solvent effects, which can be broadly categorized into implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. These models are computationally efficient and can provide valuable insights into how the polarity of the solvent affects the conformational equilibrium and the energies of reaction intermediates and transition states. For example, a more polar solvent would be expected to stabilize the zwitterionic tautomer of this compound to a greater extent than the neutral form.

Explicit solvent models involve including a number of solvent molecules in the quantum chemical calculation. This approach allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding between the hydroxymethyl group of the solute and solvent molecules. Studies on related compounds have shown that specific hydrogen bonding interactions can play a crucial role in reaction mechanisms and spectroscopic properties. epa.gov

By performing calculations in a variety of simulated solvent environments, a theoretical understanding of the solvatochromic shifts in the UV-Vis spectrum and the solvent-dependence of reaction rates and equilibria can be achieved.

Solid-State Structure Prediction and Polymorphism Studies through Computational Methods

Computational methods can be employed to predict the crystal structure of this compound and to investigate the possibility of polymorphism, which is the ability of a compound to exist in more than one crystal form.

Crystal structure prediction typically involves a multi-step process. First, a large number of plausible crystal packing arrangements are generated based on the molecular structure. Then, the lattice energies of these hypothetical structures are calculated using force fields or more accurate quantum chemical methods. The structures with the lowest lattice energies are considered to be the most likely candidates for the experimentally observed crystal structure.

Polymorphism can be investigated by identifying multiple crystal structures with similar low lattice energies. The relative stability of these polymorphs at different temperatures and pressures can be assessed by calculating their free energies, which include contributions from vibrational entropy.

Advanced Analytical Methodologies for Research and Elucidation of 1 Trityl 1h Imidazol 2 Yl Methanol

Sophisticated Spectroscopic Techniques for Mechanistic Elucidation and Complex Structure Assignments

Spectroscopy is the cornerstone of molecular characterization, providing unparalleled insight into the connectivity, constitution, and electronic nature of (1-Trityl-1h-imidazol-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural assignment of organic molecules in solution. While one-dimensional ¹H and ¹³C NMR provide primary information about the chemical environment of protons and carbons, two-dimensional (2D) techniques are essential for assembling the complete molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds (typically over two to three bonds). For this compound, a COSY spectrum would show correlations between the protons on the imidazole (B134444) ring (H4 and H5), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It is used to definitively assign the carbon signals of the imidazole ring and the methylene (B1212753) (-CH₂OH) group by correlating them to their respective, pre-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule. For instance, correlations would be observed between the methylene protons of the -CH₂OH group and the C2 and C1' (trityl) carbons, confirming the substituent's position. Furthermore, correlations from the imidazole protons to the quaternary carbon of the trityl group solidify the N-trityl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond connectivity, NOESY reveals through-space proximity. This is particularly useful for confirming the three-dimensional structure and identifying steric relationships. A key observation in a NOESY spectrum would be the spatial correlation between the protons of the trityl group and the H5 proton of the imidazole ring, confirming the orientation of the bulky protective group.

These advanced NMR methods, when used in concert, leave no ambiguity in the structural assignment of this compound.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Trityl-Phenyl | 7.10 - 7.40 (m, 15H) | 128.0, 128.5, 130.0, 142.5 | Phenyl-H → Phenyl-C, Trityl-C(quaternary) |

| Trityl-C (quaternary) | - | 76.5 | Phenyl-H → Trityl-C(quaternary); Imidazole H4/H5 → Trityl-C(quaternary) |

| Imidazole H4 | 7.05 (s, 1H) | 129.5 | H4 → C2, C5 |

| Imidazole H5 | 6.80 (s, 1H) | 121.0 | H5 → C2, C4 |

| Imidazole C2 | - | 151.0 | Methylene-H → C2; Imidazole H4/H5 → C2 |

| Methylene (-CH₂OH) | 4.60 (s, 2H) | 55.0 | Methylene-H → C2 |

| Hydroxyl (-OH) | ~2.5 (br s, 1H) | - | - |

Vibrational spectroscopy measures the absorption of energy by a molecule, causing its bonds to stretch, bend, and vibrate. Both Infrared (IR) and Raman spectroscopy provide a molecular fingerprint based on the functional groups present.

Infrared (IR) Spectroscopy: In the synthesis of this compound, IR is invaluable for reaction monitoring. The appearance of a broad absorption band in the region of 3400-3200 cm⁻¹ signifies the formation of the hydroxyl (-OH) group's stretching vibration. The disappearance of a carbonyl (C=O) stretch (around 1700 cm⁻¹) from a starting material like 1-tritylimidazole-2-carboxaldehyde would confirm its reduction. Other key peaks include C-H stretches from the aromatic trityl group (~3100-3000 cm⁻¹) and C-N stretching within the imidazole ring (~1495 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy offers complementary information. The aromatic rings of the trityl group give rise to strong, sharp signals, particularly the ring-breathing mode around 1000 cm⁻¹. This can be a useful probe that is often less obscured by broad O-H signals than in IR spectroscopy.

Table 2: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| Hydroxyl (-OH) | O-H Stretch (broad) | 3400 - 3200 | Confirms the presence of the alcohol functional group |

| Aromatic C-H (Trityl, Imidazole) | C-H Stretch | 3100 - 3000 | Indicates the presence of aromatic rings |

| Imidazole Ring | C=N / C=C Stretch | 1500 - 1450 | Characteristic of the imidazole core structure |

| Alcohol C-O | C-O Stretch | 1050 - 1030 | Confirms the primary alcohol structure |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. For this compound (C₂₃H₂₀N₂O), the expected exact mass of the protonated molecule [M+H]⁺ is 341.1654. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides definitive proof of the compound's identity and successful synthesis.

Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation. The most prominent fragmentation pathway is the loss of the stable trityl cation (C₁₉H₁₅⁺, m/z = 243.1174), which results in a highly abundant peak in the mass spectrum. The remaining fragment corresponds to the 2-(hydroxymethyl)imidazolyl moiety.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is dominated by strong absorptions characteristic of the aromatic systems. The trityl group exhibits intense π→π* transitions, typically showing a maximum absorbance (λ_max) around 260 nm with fine structure. The imidazole ring also contributes to the UV absorption profile. This technique is useful for quantifying the concentration of the compound in solution via the Beer-Lambert law and can be used to study interactions that perturb the electronic environment, such as the formation of charge-transfer complexes.

Chromatographic Methods for Purity Assessment in Research Syntheses and Reaction Monitoring

Chromatography is essential for separating the target compound from starting materials, byproducts, and impurities, enabling both analysis and purification.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for analyzing non-volatile compounds like this compound. By injecting a small sample of a reaction mixture into the HPLC system, researchers can quickly determine the ratio of starting material to product.

A typical method would employ a reversed-phase C18 column, which separates compounds based on their hydrophobicity. This compound, with its large, nonpolar trityl group, is highly retained on such a column. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is used for elution. By monitoring the chromatogram over time, one can track the consumption of reactants and the formation of the product, allowing for precise determination of when a reaction is complete. For preparative applications, the same principles are used on a larger scale to isolate the pure compound.

Table 3: Representative HPLC Method Parameters for Analysis

| Parameter | Typical Value / Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separates compounds based on polarity/hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid) | Elutes compounds from the column; gradient improves separation. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention time. |

| Detection | UV Detector at 254 nm or 260 nm | Quantifies the compound as it elutes based on its UV absorbance. |

| Injection Volume | 5 - 10 µL | The amount of sample introduced for analysis. |

| Expected Retention Time | Highly dependent on exact conditions, typically > 5 min | The time at which the pure compound elutes, serving as its identifier. |

Gas Chromatography (GC) for Volatile By-Product Analysis and Reaction Volatility

Gas Chromatography (GC) is an essential analytical technique for assessing the purity of this compound, particularly for the identification and quantification of volatile by-products and residual starting materials from its synthesis. The synthesis of the target compound may involve reagents and solvents such as imidazole, trityl chloride, and various organic solvents, which could remain in trace amounts in the final product. Headspace GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a highly effective method for this type of analysis. rroij.com

The methodology involves heating the sample in a sealed vial to allow volatile and semi-volatile impurities to partition into the headspace gas. This gas is then injected into the GC system. A capillary column, often with a polar stationary phase, is used to separate the components based on their boiling points and interaction with the column. The separated components are then detected by FID for quantification or by MS for definitive identification based on their mass-to-charge ratio and fragmentation patterns. nih.gov This technique is crucial for ensuring the purity of the final compound and for optimizing reaction conditions to minimize the formation of volatile by-products.

A typical GC-MS analysis would allow for the separation and identification of potential volatile impurities that might be present after synthesis. The retention time and mass spectral data provide definitive evidence for the presence of specific by-products.

Table 1: Hypothetical GC-MS Data for Volatile By-Product Analysis

| Analyte | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) | Potential Source |

| Dichloromethane | 3.5 | 84, 86, 49 | Residual Solvent |

| Pyridine (B92270) | 5.2 | 79, 52 | Catalyst/Base |

| Imidazole | 6.8 | 68, 41, 40 | Unreacted Starting Material |

| Triphenylmethane | 15.4 | 244, 167, 165 | By-product |

This table is interactive. Click on the headers to sort the data.

Supercritical Fluid Chromatography (SFC) for Chiral Separations of Derivatized Products

While this compound itself is not chiral, its derivatization, particularly at the hydroxymethyl group, can introduce a chiral center. Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of enantiomers of such derivatized products. chromatographyonline.com SFC offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including faster analysis times, reduced consumption of toxic organic solvents, and higher efficiency. chromatographyonline.comselvita.com The mobile phase in SFC typically consists of supercritical carbon dioxide, often with a small amount of a polar organic modifier like methanol (B129727) or ethanol (B145695). chromatographyonline.com

For the chiral separation of a derivatized this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad enantioselectivity for a variety of compounds. researchgate.netnih.gov The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the stationary phase. chromatographyonline.com Coupling SFC with mass spectrometry (SFC-MS) further enhances analytical capabilities by providing mass information for the separated enantiomers, which is particularly useful for impurity profiling and characterization. europeanpharmaceuticalreview.comnih.gov

Table 2: Hypothetical SFC Parameters for Chiral Separation of a Derivatized Product

| Parameter | Value |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | Supercritical CO2 / Methanol (80:20, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm / MS (ESI+) |

| Hypothetical Retention Times | Enantiomer 1: 4.2 min, Enantiomer 2: 5.1 min |

This table is interactive. Click on the headers to sort the data.

X-ray Diffraction Studies for Single-Crystal and Powder Analysis of Molecular and Supramolecular Architecture

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional molecular structure of this compound in the solid state. Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the conformation of the molecule. For a molecule with a bulky trityl group and a hydrogen-bonding capable imidazole-methanol moiety, understanding the crystal packing and supramolecular architecture is crucial. nih.gov

Powder X-ray diffraction (PXRD) complements single-crystal analysis by providing a fingerprint of the crystalline form, which is vital for identifying different polymorphs and for quality control of the bulk material.

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data

| Parameter | Hypothetical Value |

| Chemical Formula | C22H20N2O |

| Formula Weight | 340.41 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.55 |

| b (Å) | 15.21 |

| c (Å) | 12.05 |

| β (°) | 98.5 |

| Volume (ų) | 1915.2 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.18 |

| Key Supramolecular Interaction | O-H···N Hydrogen Bond (dimer formation) |

This table is interactive. Click on the headers to sort the data.

Thermoanalytical Methods (TGA, DSC) for Investigation of Thermal Stability and Phase Transitions of Derivatives

Thermoanalytical methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to investigate the thermal stability and phase behavior of this compound and its derivatives. These properties are critical for understanding the material's behavior under various processing and storage conditions.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA thermogram would reveal the onset temperature of decomposition, which is a key indicator of its thermal stability. The bulky trityl group is known to be thermally labile and may cleave at elevated temperatures. TGA can quantify the mass loss associated with such decomposition events. researchgate.netmdpi.com

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC scan can identify phase transitions such as melting (endothermic peak) and crystallization (exothermic peak). lew.ro For derivatives of this compound, DSC can be used to determine melting points, heats of fusion, and to detect polymorphism, which is the existence of multiple crystalline forms with different physical properties. usc.edu

Table 4: Hypothetical TGA/DSC Data for a Derivative of this compound

| Analysis | Parameter | Hypothetical Value | Interpretation |

| DSC | Melting Point (T_m) | 185 °C | Endothermic peak indicating solid-to-liquid phase transition |

| DSC | Heat of Fusion (ΔH_f) | 95 J/g | Energy required for melting |

| TGA | Onset of Decomposition (T_d) | 280 °C | Temperature at which significant mass loss begins |

| TGA | Mass Loss at 400 °C | 65% | Corresponds to the cleavage of the trityl group and further degradation |

This table is interactive. Click on the headers to sort the data.

Electrochemical Characterization for Redox Properties and Potential Applications in Electrochemistry

The electrochemical properties of this compound can be investigated to understand its redox behavior and explore potential applications in areas like electrocatalysis or sensor development. The imidazole moiety is known to be electrochemically active and can undergo oxidation or reduction at specific potentials. acs.org The trityl group can also influence the redox properties of the molecule. acs.orgnih.gov

Cyclic Voltammetry (CV) is a primary technique used for electrochemical characterization. researchgate.net By scanning the potential of a working electrode in a solution containing the compound, a voltammogram is obtained that can reveal the potentials at which oxidation and reduction (redox) processes occur. The presence of the imidazole ring suggests potential for proton-coupled electron transfer reactions. nih.gov Furthermore, the compound could be studied for its ability to coordinate with metal ions, forming complexes with interesting electrochemical and electrocatalytic properties. nih.gov

The redox potentials and electron transfer kinetics derived from CV can provide insights into the molecule's electronic structure and its ability to act as an electron donor or acceptor. These properties are fundamental for applications in molecular electronics and the development of redox-active materials.

Table 5: Hypothetical Electrochemical Data from Cyclic Voltammetry

| Parameter | Hypothetical Value | Description |

| Oxidation Potential (E_pa) | +1.2 V vs. Ag/AgCl | Potential at the peak of the anodic (oxidation) wave, likely associated with the imidazole ring. |

| Reduction Potential (E_pc) | -0.8 V vs. Ag/AgCl | Potential at the peak of the cathodic (reduction) wave. |

| Redox Process | Irreversible | The absence of a corresponding reverse peak suggests the redox process is not reversible. |

| Potential Application | Electropolymerization precursor, redox mediator in sensors. | The electrochemical activity could be harnessed for creating functional polymer films or in sensing applications. |

This table is interactive. Click on the headers to sort the data.

Applications of 1 Trityl 1h Imidazol 2 Yl Methanol As a Synthetic Building Block and Precursor in Advanced Chemical Research

Role in the Synthesis of Complex Heterocyclic Systems and Natural Product Scaffolds

The imidazole (B134444) moiety is a cornerstone in a vast number of biologically active compounds and natural products. The strategic placement of a hydroxymethyl group at the 2-position of the imidazole ring, combined with the protection of the N1-position by a trityl group, renders (1-Trityl-1h-imidazol-2-yl)methanol a versatile intermediate for the synthesis of intricate heterocyclic systems.

The development of fused heterocyclic systems is a central theme in medicinal chemistry and materials science due to their unique electronic and steric properties. While direct literature examples detailing the use of this compound for the synthesis of specific fused systems are not abundant, its structural components suggest its potential in various classical and modern synthetic strategies.

One of the most common approaches to building fused imidazoles, such as imidazo[1,2-a]pyridines, involves the reaction of a 2-aminoazine with an α-halocarbonyl compound. Although this compound itself is not a direct precursor in this specific reaction, its hydroxymethyl group can be readily converted to a more reactive species. For instance, oxidation of the hydroxymethyl group to an aldehyde would provide a key electrophilic center. This aldehyde could then participate in condensation reactions with suitable binucleophiles to form fused heterocyclic systems.

Furthermore, the synthesis of imidazo[2,1-a]isoquinolines has been achieved through rhodium-catalyzed intramolecular C-H activation of imidazole derivatives. nih.gov The trityl group on the imidazole nitrogen of this compound can be strategically removed to allow for N-alkylation with a suitable partner, setting the stage for subsequent intramolecular cyclization reactions to form fused polycyclic architectures. nih.gov The synthesis of various imidazole-fused nitrogen-bridgehead heterocycles has been achieved using biocatalysts like porcine pancreatic lipase, highlighting the potential for greener synthetic routes. nih.govrsc.org

The following table outlines potential synthetic transformations of this compound to facilitate the synthesis of fused heterocyclic systems.

| Starting Material | Reagent/Condition | Intermediate | Potential Fused System |

| This compound | Oxidation (e.g., PCC, Swern) | (1-Trityl-1H-imidazol-2-yl)carbaldehyde | Imidazo[1,2-a]pyridines, Imidazo[2,1-b]thiazoles |

| This compound | Halogenation (e.g., SOCl2, PBr3) | 2-(Halomethyl)-1-trityl-1H-imidazole | Imidazo[2,1-a]isoquinolines |

| This compound | Detritylation (e.g., TFA, H+) then N-alkylation | N-Alkyl-2-(hydroxymethyl)imidazole | Various fused imidazoles |

Spiro compounds, characterized by two rings connected by a single common atom, are of significant interest due to their rigid three-dimensional structures. The synthesis of spiro-imidazoles has been reported through various methods, including the [3+2] spirocyclization of 2H-imidazoles with 1,3-diynes, catalyzed by rhodium(III). nih.gov While this method does not directly involve this compound, the hydroxymethyl group offers a handle for derivatization to access suitable precursors for such cyclizations.

For instance, the hydroxymethyl group can be transformed into a leaving group, which could then be displaced in an intramolecular fashion to form a spirocyclic system. Alternatively, it could be oxidized to an aldehyde, which can then undergo condensation reactions with appropriate substrates to construct spiro-imidazole derivatives. rsc.org The synthesis of spirocycles containing an imidazole ring has also been achieved through superacid-promoted reactions. chemrxiv.org

Bridged heterocyclic systems containing an imidazole moiety are less common but represent an interesting area of chemical space. The synthesis of such structures would likely involve a multi-step sequence where the hydroxymethyl group and another position on the imidazole ring or the trityl group are functionalized to participate in a ring-closing reaction. While specific examples utilizing this compound are scarce, the general principles of bridged ring synthesis suggest its potential as a starting material after suitable functional group manipulations.

Precursor for Advanced Organic Materials and Functional Polymers

The unique combination of a bulky, sterically demanding trityl group and a reactive hydroxyl functionality makes this compound an attractive precursor for the design and synthesis of advanced organic materials and functional polymers.

The hydroxyl group of this compound serves as a convenient point for the introduction of polymerizable functionalities. For example, it can be readily esterified with acrylic acid or methacrylic acid to form the corresponding acrylate (B77674) or methacrylate (B99206) monomers. These monomers, containing a bulky trityl-imidazole pendant group, can then be subjected to radical polymerization to yield polymers with unique properties. The bulky trityl group would be expected to significantly influence the polymer's physical properties, such as increasing its glass transition temperature (Tg) and modifying its solubility characteristics.

A representative scheme for the synthesis of an acrylate monomer and its subsequent polymerization is shown below:

Scheme 1: Synthesis of (1-Trityl-1H-imidazol-2-yl)methyl acrylate and its polymerization.

Esterification: this compound is reacted with acryloyl chloride in the presence of a base (e.g., triethylamine) to yield (1-Trityl-1H-imidazol-2-yl)methyl acrylate.

Polymerization: The resulting monomer is polymerized using a radical initiator such as azobisisobutyronitrile (AIBN) to produce poly[(1-Trityl-1H-imidazol-2-yl)methyl acrylate].

The imidazole moiety in the resulting polymer can also be further functionalized, for example, by quaternization to create polymeric ionic liquids, which have applications in areas such as catalysis and membrane technology. rsc.org

Imidazole derivatives have been investigated for their potential in liquid crystalline and optoelectronic applications. tandfonline.comtandfonline.comnih.gov The rigid and polarizable nature of the imidazole ring makes it a suitable core for the design of mesogenic molecules. nih.gov By attaching long alkyl chains to the imidazole scaffold of this compound, typically after deprotection of the trityl group and functionalization of both the nitrogen and the hydroxymethyl group, it is possible to induce liquid crystalline behavior. The resulting materials could exhibit various mesophases, such as smectic or nematic phases, depending on the length and nature of the attached chains. tandfonline.comtandfonline.comnih.gov

In the field of optoelectronics, imidazole derivatives are utilized as electron-transporting materials, host materials, and emitters in organic light-emitting diodes (OLEDs). tandfonline.comnih.gov The strong electron-withdrawing properties of the imidazole ring are beneficial for these applications. tandfonline.com this compound can serve as a precursor to more complex imidazole-based molecules for OLEDs. For instance, the hydroxymethyl group can be used as a handle to attach other aromatic or heteroaromatic units through ether or ester linkages, thereby tuning the electronic properties of the final molecule. The bulky trityl group could also play a role in preventing intermolecular aggregation, which can be beneficial for achieving high emission quantum yields in the solid state.

The following table summarizes the potential applications of this compound in materials science.

| Application Area | Synthetic Strategy | Potential Properties/Function |

| Functional Polymers | Esterification to acrylate/methacrylate monomers and polymerization. | High Tg, modified solubility, platform for polymeric ionic liquids. |

| Liquid Crystals | Detritylation, N-alkylation, and O-alkylation/esterification with long chains. | Formation of smectic and/or nematic mesophases. |

| Optoelectronics (OLEDs) | Functionalization of the hydroxymethyl group to attach other chromophores. | Electron-transporting material, host material, or emitter with tailored electronic properties. |

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously on a solid surface. They are of great interest for a wide range of applications, including surface engineering, biosensing, and molecular electronics. While thiol-based SAMs on gold are the most studied system, there is growing interest in alternative anchor groups. uh.edutechconnect.orgnorthwestern.eduresearchgate.netrsc.org Imidazole and its derivatives have been shown to act as effective anchor groups for the formation of SAMs on various metal surfaces, such as copper and gold. researchgate.net

This compound, after conversion of the hydroxymethyl group to a thiol group, presents an interesting candidate for the formation of SAMs. The trityl group would provide a bulky terminal group, influencing the packing and properties of the monolayer. Alternatively, the imidazole nitrogen itself can act as the anchor. The trityl group could be retained to create a well-defined, sterically hindered surface, or it could be removed to expose the N-H group for further functionalization on the surface. These imidazole-anchored SAMs could find applications in creating biocompatible surfaces, platforms for sensor development, or in the construction of molecular electronic devices.

Utility in Ligand Design for Coordination Chemistry and Organometallic Catalysis

The design of ligands is a cornerstone of modern coordination and organometallic chemistry, as the ligand framework dictates the properties and reactivity of the resulting metal complexes. This compound offers a unique combination of features that are highly desirable in ligand synthesis.

Imidazole as a Coordination Site and Ligand Scaffold for Transition Metals

The imidazole moiety is a well-established and important coordinating group in inorganic and bioinorganic chemistry. ajgreenchem.comresearchgate.net The nitrogen atoms of the imidazole ring can act as Lewis bases, readily donating their lone pair of electrons to form stable coordinate bonds with a wide range of transition metals. researchgate.netuomustansiriyah.edu.iqresearchgate.net The nature of this coordination can be finely tuned by substituents on the imidazole ring.

In this compound, the N-1 position is occupied by a bulky trityl group. This has two major consequences for its role as a ligand scaffold. Firstly, the trityl group provides significant steric hindrance around the metal center. nih.govunits.it This steric bulk can be exploited to control the coordination number and geometry of the resulting metal complex, potentially stabilizing reactive species or influencing the selectivity of catalytic reactions. nih.gov Secondly, the trityl group serves as a protecting group for the N-1 position of the imidazole, allowing for selective functionalization at other positions of the molecule.

The imidazole ring itself is an effective σ-donor, and its electronic properties can be modulated by the substituents. ajgreenchem.com This allows for the tuning of the electronic environment at the metal center, which is crucial for controlling its catalytic activity.

Role of the Hydroxyl Group in Chelation and Tuning Ligand Properties

The presence of a hydroxyl group at the 2-position of the imidazole ring in this compound introduces another dimension to its utility as a ligand precursor. The hydroxyl group can participate in the coordination to the metal center, leading to the formation of a chelate ring. Chelation significantly enhances the stability of metal complexes compared to coordination with monodentate ligands.

Design of Supramolecular Assemblies Involving this compound Derivatives

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-defined, higher-order structures. researchgate.netbeilstein-journals.org Imidazole-containing molecules are excellent candidates for the construction of supramolecular assemblies due to the directional nature of the hydrogen bonds they can form and the potential for π-π interactions between the aromatic rings. researchgate.netnih.gov

Derivatives of this compound are well-suited for the design of supramolecular structures. The hydroxyl group is a prime site for forming strong hydrogen bonds, acting as both a donor and an acceptor. ajgreenchem.com This, in combination with the hydrogen bond accepting capabilities of the imidazole nitrogen atoms, can lead to the formation of extended networks and discrete macrocycles. For instance, the related compound 1H-imidazole-1-methanol has been shown to form a trimolecular, hydrogen-bonded macrocycle in the solid state. ajgreenchem.com

The bulky trityl group can also play a significant role in directing the formation of supramolecular assemblies by influencing the packing of the molecules in the solid state through steric effects and van der Waals interactions.

Applications in Catalyst Development and Support Chemistry

The unique structural features of this compound also make it a promising platform for the development of novel catalysts and catalyst supports.

Immobilization of Catalysts on Functionalized Supports Derived from this compound

The immobilization of homogeneous catalysts onto solid supports is a crucial strategy in green chemistry, as it facilitates catalyst separation and recycling. researchgate.netsci-hub.se Silica (B1680970) is a common support material due to its high surface area, mechanical stability, and chemical inertness. ajgreenchem.comresearchgate.net Imidazole-containing ligands can be grafted onto silica surfaces to create solid-supported catalysts. ajgreenchem.comsci-hub.se

This compound can be envisioned as a precursor for such applications. The hydroxyl group provides a reactive handle for covalent attachment to a silica surface that has been appropriately functionalized. For example, the hydroxyl group can react with surface silanol (B1196071) groups or with a linker molecule that is pre-attached to the silica. Once immobilized, the imidazole moiety can be used to coordinate a catalytically active metal center. The bulky trityl group would be positioned away from the support, creating a specific steric environment around the active site that could influence catalytic performance.

| Catalyst System | Support Material | Linkage Strategy | Potential Application | Reference |

| Imidazole-based catalyst | Silica | Covalent attachment via functionalized linkers | Cross-coupling reactions, oxidations | ajgreenchem.comresearchgate.net |

| Polymeric imidazole catalyst | Silica | Polymerization and grafting | Synthesis of heterocyclic compounds | researchgate.net |

Organocatalytic Applications of Modified Imidazole Scaffolds

In addition to their role in metal-based catalysis, imidazole derivatives can also function as organocatalysts. uomustansiriyah.edu.iq Imidazole itself can catalyze various organic transformations, often acting as a nucleophilic or general base catalyst. uomustansiriyah.edu.iq

This compound can serve as a precursor for more complex organocatalytic scaffolds. A particularly important application is in the synthesis of N-heterocyclic carbenes (NHCs). beilstein-journals.orgresearchgate.netnih.gov NHCs are a class of powerful organocatalysts and are also widely used as ligands in transition metal catalysis. The imidazolium (B1220033) salt precursor to an NHC can be synthesized from an imidazole derivative. In the case of this compound, the hydroxyl group could be modified or the trityl group could be cleaved to allow for the formation of the corresponding imidazolium salt, which can then be deprotonated to generate the free carbene. The steric and electronic properties of the resulting NHC would be influenced by the substituents on the imidazole ring, allowing for the design of tailored organocatalysts.

| Organocatalyst Type | Precursor | Activation Method | Typical Reactions Catalyzed | Reference |